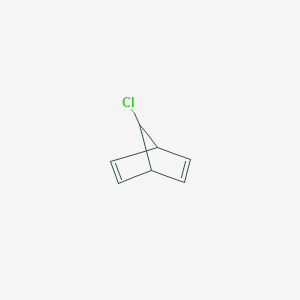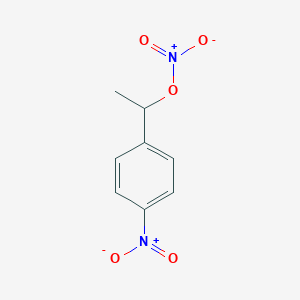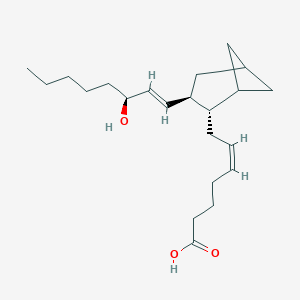
Acetic acid, trifluoro-, o-tolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, o-tolyl ester is a chemical compound that is commonly known as Trifluoroacetic anhydride. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. Trifluoroacetic anhydride is an important reagent used in the synthesis of various organic compounds.
Mécanisme D'action
Trifluoroacetic anhydride reacts with various functional groups such as alcohols, amines, and carboxylic acids. The reaction occurs through the formation of an acyl intermediate, which then undergoes nucleophilic attack by the functional group. The reaction yields the corresponding ester or amide. The mechanism of the reaction can be represented as follows:
R-OH + CF3C(O)O(CO)CH3 → R-C(O)-O-CF3 + CH3COOH
Biochemical and Physiological Effects:
Trifluoroacetic anhydride is a highly reactive compound and can cause severe burns upon contact with skin. It is also a potent irritant to the eyes and respiratory system. Trifluoroacetic anhydride is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trifluoroacetic anhydride is a highly reactive and versatile reagent that is widely used in various scientific research applications. Its main advantage is its ability to react with various functional groups, which makes it an important reagent in organic synthesis. However, its highly reactive nature also makes it potentially hazardous to handle. Trifluoroacetic anhydride is also expensive and not readily available, which can limit its use in some lab experiments.
Orientations Futures
Trifluoroacetic anhydride has a wide range of potential future applications in various fields of research. One potential area of future research is in the development of new synthetic methodologies using Trifluoroacetic anhydride. Another area of future research is in the development of new analytical techniques using Trifluoroacetic anhydride as a derivatizing agent. Additionally, Trifluoroacetic anhydride may have potential applications in the development of new materials such as polymers, coatings, and adhesives.
Méthodes De Synthèse
Trifluoroacetic anhydride is synthesized by reacting trifluoroacetic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction yields Trifluoroacetic anhydride and acetic acid as the by-product. The reaction can be represented as follows:
CF3COOH + (CH3CO)2O → CF3C(O)O(CO)CH3 + CH3COOH
Applications De Recherche Scientifique
Trifluoroacetic anhydride is a versatile reagent used in various scientific research applications. It is widely used in the synthesis of various organic compounds, including peptides, nucleotides, and carbohydrates. Trifluoroacetic anhydride is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). It is also used in the preparation of polymers, coatings, and adhesives.
Propriétés
Numéro CAS |
1736-10-3 |
|---|---|
Formule moléculaire |
C9H7F3O2 |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
(2-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-2-3-5-7(6)14-8(13)9(10,11)12/h2-5H,1H3 |
Clé InChI |
GCOLNXKRTCVNHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
Synonymes |
Trifluoroacetic acid o-tolyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)




![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)